

NI-42 Technical Specifications & Handling

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Compound Focus: NI-42

Cat. No.: S537137

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Here is a summary of the key chemical and handling information for **NI-42**:

Property	Specification
Molecular Weight	353.4 g/mol [1]
CAS Number	1884640-99-6 [1]
Primary Target & Mechanism	Potent, biased inhibitor of Bromodomain and PHD Finger-containing (BRPF) proteins [1]
IC ₅₀ Values	BRPF1: 7.9 nM; BRPF2: 48 nM; BRPF3: 260 nM (from BROMOscan assay) [1]
Purity	≥ 99.82% [1]
Recommended Storage	-20°C, powder form, stable for 3 years from receipt [1]

Solubility & Stock Solution Preparation

The solubility of **NI-42** in various solvents is a critical factor for experimental success [1].

Solvent	Solubility	Notes
DMSO	71 mg/mL (200.9 mM) [1]	Recommended for stock solutions. Use fresh, moisture-absorbing DMSO can reduce solubility.
Water	Insoluble [1]	Not suitable for direct dissolution.
Ethanol	Insoluble [1]	Not suitable for direct dissolution.

Protocol for Preparing 10 mM Stock Solution in DMSO:

- Bring a fresh vial of **NI-42** and anhydrous DMSO to room temperature.
- Calculate the required mass of **NI-42**. For example, to make 1 mL of 10 mM stock: $(10 \mu\text{mol/mL}) \times (0.3534 \text{ g/mol}) = 3.534 \text{ mg}$.
- Accurately weigh 3.534 mg of **NI-42** powder.
- Transfer the powder to a sterile microcentrifuge tube.
- Add 1 mL of DMSO to achieve the final concentration.
- Vortex or sonicate the mixture briefly until the powder is fully dissolved, yielding a clear solution.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C .

Frequently Asked Questions (FAQs)

Q1: What is the recommended formulation for in vivo studies with NI-42? **A:** For in vivo administration, you can prepare a homogeneous suspension. One documented method is to mix the product into a **0.5% Carboxymethyl cellulose (CMC-Na) solution** to achieve a final concentration of 5 mg/mL [1]. Always validate the bioavailability and stability of your specific formulation.

Q2: My experiment involves Nickel-affinity chromatography. Will NI-42 interfere? **A:** This is a critical consideration. The "NI" in the protein assay and chromatography stands for "Nickel Ion" (Ni^{2+}), which is unrelated to the small molecule inhibitor **NI-42**. However, you should be aware that common buffer components can affect the integrity of Ni-NTA resins used for purification [2]:

- **Compatible:** Nonionic detergents (Triton, Tween, NP-40 up to 2%), CHAPS (up to 1%), and reducing agents like β -mercaptoethanol (up to 20 mM) are generally compatible.
- **Use with Caution:** Chelating agents (EDTA, EGTA) will strip nickel ions from the resin. While some protocols use up to 1 mM, this requires extreme care [2].

- **Not Recommended:** Strong reducing agents like DTT and DTE can reduce nickel ions and should be limited to a maximum of 1 mM. Anionic detergents like SDS are also not recommended, though some reports indicate success with concentrations up to 0.3% [2].

Q3: How does NI-42 achieve selectivity between different BRPF family members? A: NI-42 is described as a **biased inhibitor**, meaning it has a strong preference for certain BRPF proteins over others. The data shows a more than 30-fold higher potency for BRPF1 ($IC_{50} = 7.9$ nM) compared to BRPF3 ($IC_{50} = 260$ nM) [1]. This selectivity is likely due to its specific chemical structure fitting more precisely into the bromodomain of BRPF1.

Troubleshooting Guide

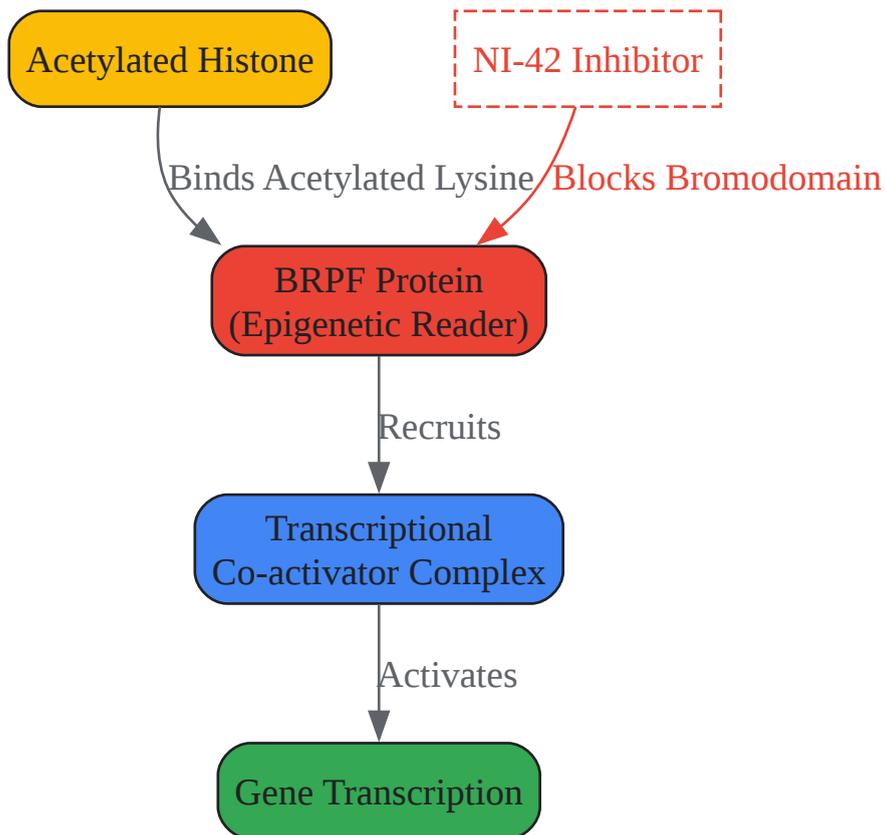
Problem	Possible Cause	Solution
Poor Solubility in DMSO	Old, hydrated DMSO; Incorrect calculations.	Use fresh, anhydrous DMSO. Verify molecular weight (353.4 g/mol) and recalculate mass.
Precipitation in Aqueous Buffer	Stock solution diluted into incompatible buffer.	Ensure the final DMSO concentration is tolerable for your biological system (often <0.1-0.5%). Pre-dilute the stock in an intermediate step with a buffer containing a mild detergent.
Low Activity or Potency	Degraded compound; Incorrect storage.	Use aliquoted stock solutions, avoid repeated freeze-thaw cycles, and ensure proper storage at -20°C. Verify the activity with a positive control in your assay.
High Background in Cellular Assays	Cytotoxicity from DMSO.	Titrate the compound and DMSO concentration. Include a vehicle control with the same concentration of DMSO.

Understanding NI-42's Mechanism of Action

NI-42 functions by inhibiting the Bromodomain and PHD Finger-containing (BRPF) proteins. These proteins are epigenetic "readers" that recognize acetylated lysine residues on histones. By inhibiting BRPF1

in particular, **NI-42** disrupts the recruitment of transcriptional complexes, thereby influencing gene expression programs.

The following diagram illustrates the signaling context and mechanism of this epigenetic inhibitor:

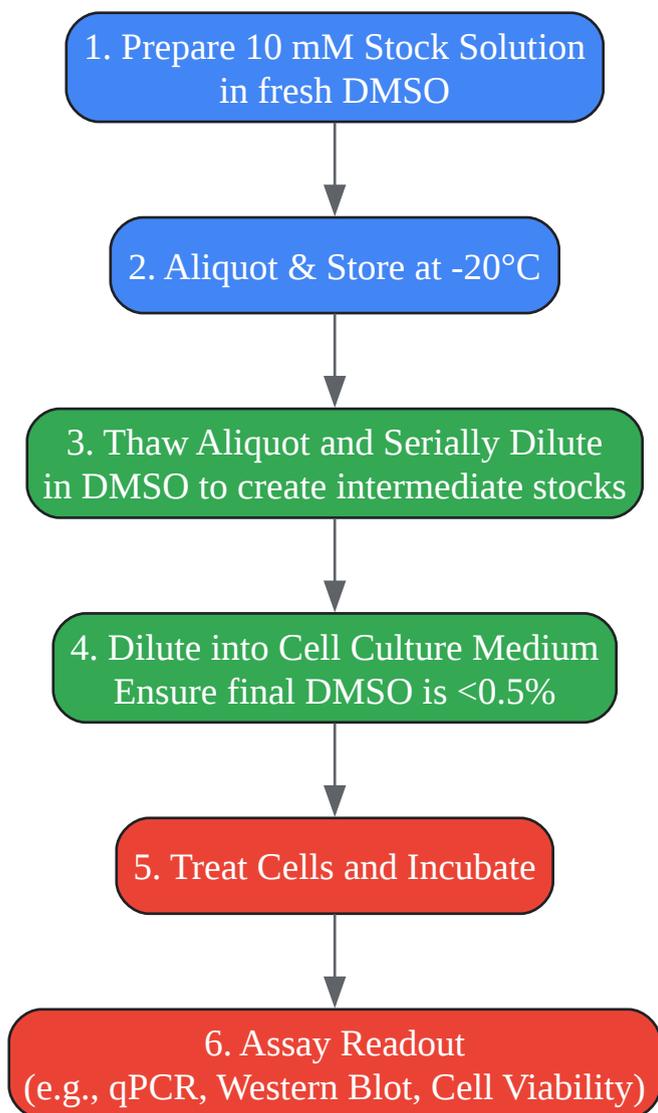


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*Diagram: **NI-42** inhibits gene activation by blocking the BRPF protein's ability to bind to acetylated histones and recruit the transcriptional machinery [1].*

Experimental Workflow for Using **NI-42**

A general workflow for setting up a cell-based assay with **NI-42** is outlined below. Always optimize conditions for your specific cell line and research question.



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Diagram: Recommended workflow for preparing and using **NI-42** in cell-based assays.

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References

1. NI-42 | Epigenetic Reader Domain inhibitor | Mechanism [selleckchem.com]

2. Compatibility of reagents with Ni-NTA matrices [qiagen.com]

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